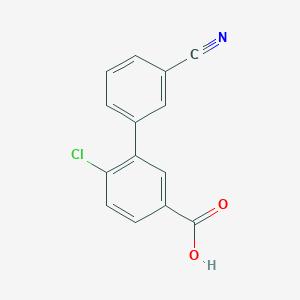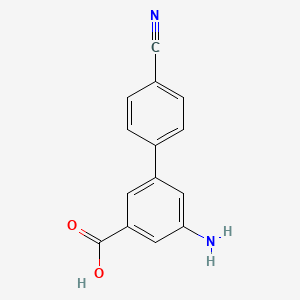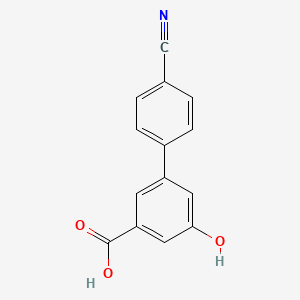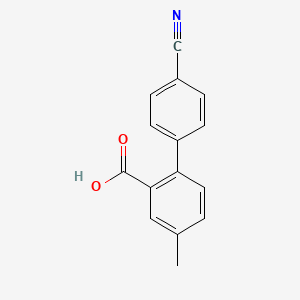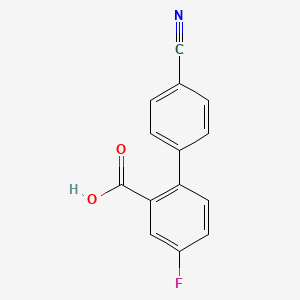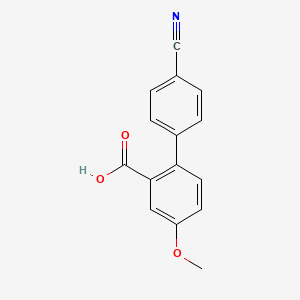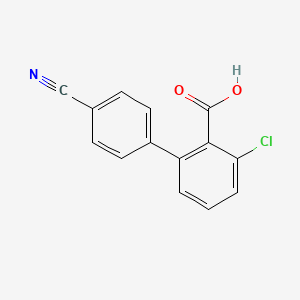
6-Chloro-2-(4-cyanophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-cyanophenyl)benzoic acid, 95% (6-C2-4-CPA 95%) is an organic compound with a molecular formula of C13H7ClN2O2. It is a chlorinated phenylbenzoic acid derivative, which is widely used in scientific research. It was first synthesized in the early 1970s and continues to be used in various research applications today. 6-C2-4-CPA 95% is a white crystalline solid, insoluble in water, and soluble in many organic solvents. It is an important reagent in organic synthesis, and has been used in the synthesis of other organic compounds such as pharmaceuticals, dyes, and other chemicals.
Mecanismo De Acción
6-C2-4-CPA 95% has been found to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2). It has been found to inhibit the activity of COX-2 by binding to the enzyme's active site and preventing the formation of prostaglandins. Additionally, it has been found to act as a competitive inhibitor of the enzyme thymidine kinase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects
6-C2-4-CPA 95% has been found to have various biochemical and physiological effects. It has been found to act as an anti-inflammatory agent, as it inhibits the activity of COX-2 and thus reduces the production of prostaglandins. Additionally, it has been found to act as an antifungal agent, as it inhibits the activity of thymidine kinase and thus prevents the synthesis of DNA. Furthermore, it has been found to act as an antiviral agent, as it inhibits the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-C2-4-CPA 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. Additionally, it is a stable compound, and can be stored for long periods of time without significant degradation. Furthermore, it has a low toxicity and is relatively safe to handle. However, there are also some limitations to its use. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is sensitive to light, so it must be stored in a dark container.
Direcciones Futuras
There are several potential future directions for the use of 6-C2-4-CPA 95%. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and dyes. Additionally, it could be used in the development of new drugs and treatments for various diseases, such as cancer and HIV. Furthermore, it could be used in the development of new diagnostic techniques, such as fluorescent imaging. Finally, it could be used in the development of new materials, such as nanomaterials and biopolymers.
Métodos De Síntesis
6-C2-4-CPA 95% is prepared by the reaction of 4-cyanophenylacetic acid and chloroacetic acid in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate. The reaction proceeds in two steps: first, the 4-cyanophenylacetic acid is converted to the corresponding ester, and then the ester is reacted with chloroacetic acid to yield 6-C2-4-CPA 95%. The reaction is typically carried out at a temperature of 40-50°C and the reaction time is typically 1-2 hours.
Aplicaciones Científicas De Investigación
6-C2-4-CPA 95% has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a substrate for various enzymes, as a ligand for various proteins, and as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antivirals. Additionally, it has been used in the synthesis of various dyes and other chemicals.
Propiedades
IUPAC Name |
2-chloro-6-(4-cyanophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPPSFFWEBEHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688827 |
Source


|
| Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-91-1 |
Source


|
| Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


